molecular formula C8H8O4 B8706125 2-Methoxybenzo[d][1,3]dioxol-4-ol CAS No. 61627-36-9

2-Methoxybenzo[d][1,3]dioxol-4-ol

Cat. No.: B8706125
CAS No.: 61627-36-9
M. Wt: 168.15 g/mol
InChI Key: XKMGSTMOLPFHCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxybenzo[d][1,3]dioxol-4-ol is a chemical compound with the molecular formula C8H8O4. It is a derivative of 1,3-benzodioxole and is known for its unique structural features, which include a methoxy group and a hydroxyl group attached to a benzodioxole ring. This compound is often used as an intermediate in the synthesis of various organic molecules and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxybenzo[d][1,3]dioxol-4-ol typically involves the reaction of 1,3-benzodioxole with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. Another method involves the methylation of 1,3-benzodioxole-4-ol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale methylation processes using continuous flow reactors to optimize yield and efficiency. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Methoxybenzo[d][1,3]dioxol-4-ol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-Methoxybenzo[d][1,3]dioxol-4-ol is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In studies evaluating the inhibitory activity of ellagic acid derivatives on DNA gyrase.

    Medicine: Potential use in the development of therapeutic agents targeting specific enzymes.

    Industry: Used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxybenzo[d][1,3]dioxol-4-ol involves its interaction with molecular targets such as enzymes. For example, it can inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria. The compound binds to the active site of the enzyme, preventing it from performing its function, which can lead to antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole-4-ol: Lacks the methoxy group present in 2-Methoxybenzo[d][1,3]dioxol-4-ol.

    2-Hydroxybenzo[d][1,3]dioxole: Has a hydroxyl group instead of a methoxy group.

    2-Methoxy-1,3-benzodioxole: Similar structure but lacks the hydroxyl group.

Uniqueness

This compound is unique due to the presence of both methoxy and hydroxyl groups on the benzodioxole ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

61627-36-9

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

2-methoxy-1,3-benzodioxol-4-ol

InChI

InChI=1S/C8H8O4/c1-10-8-11-6-4-2-3-5(9)7(6)12-8/h2-4,8-9H,1H3

InChI Key

XKMGSTMOLPFHCU-UHFFFAOYSA-N

Canonical SMILES

COC1OC2=CC=CC(=C2O1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of pyrogallol (25 parts), trimethyl orthoformate (32 parts) and 1,2-dichloroethane (250 parts) was heated with continuous distillation of the solvent for 4 hours. The volume of solvent was kept constant by simultaneous addition of dichloroethane. The mixture was then washed three times with water and dried over sodium sulphate. Removal of the solvent under reduced pressure and distillation of the residue gave 4-hydroxy-2-methoxy-1,3-benzodioxole, boiling point 104°-105° C/1 mmHg.
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